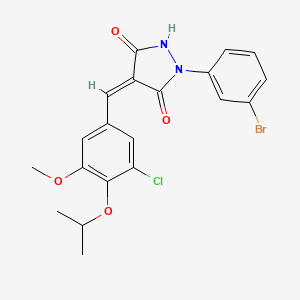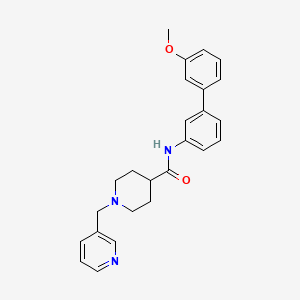
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-42153605, is a novel compound that has shown promising results in scientific research. It belongs to the class of piperidinecarboxamide compounds and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of mood, anxiety, and cognition, making it a potential target for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to modulate the activity of certain ion channels, which can affect neuronal excitability. These effects may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is its selectivity for the serotonin 5-HT7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of the compound is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be effective in treating addiction in humans. Another area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. It has been shown to improve cognitive function in animal models, making it a promising candidate for further study. Finally, more research is needed to fully understand the mechanism of action of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide and to identify other potential therapeutic applications for this compound.
In conclusion, N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is a novel compound that has shown promising results in scientific research. Its selectivity for the serotonin 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications for this compound.
Synthesis Methods
The synthesis of N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 3-methoxybiphenyl with 3-bromomethylpyridine to form an intermediate product. The intermediate is then reacted with piperidine and tert-butyl carbamate to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Scientific Research Applications
N-(3'-methoxy-3-biphenylyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including depression, anxiety, and schizophrenia. The compound has been tested in animal models and has demonstrated efficacy in reducing symptoms of these diseases. It has also been studied for its potential use in drug abuse treatment.
properties
IUPAC Name |
N-[3-(3-methoxyphenyl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-24-9-3-7-22(16-24)21-6-2-8-23(15-21)27-25(29)20-10-13-28(14-11-20)18-19-5-4-12-26-17-19/h2-9,12,15-17,20H,10-11,13-14,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNWLBYKGPDBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6038018.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)
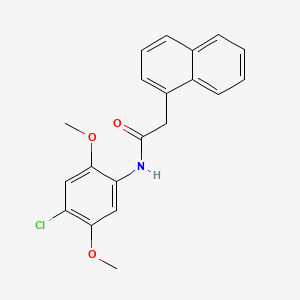
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
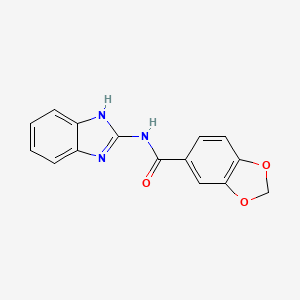
![2-hydroxybenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6038069.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)
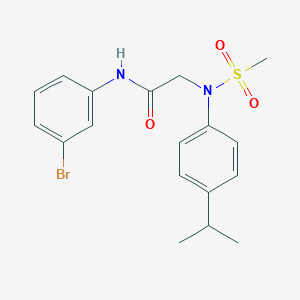
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)
